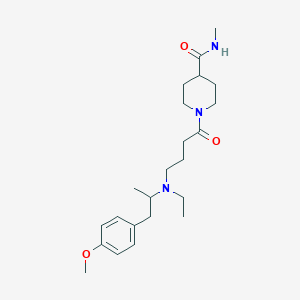

![molecular formula C16H23NO B056067 1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol CAS No. 115704-83-1](/img/structure/B56067.png)

1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol, or TM-HPHQ for short, is a synthetic compound of pyrido[3,2,1-ij]quinolin-8-ol with a tetramethyl substituent. It has been studied for its potential therapeutic applications, particularly in the field of cancer treatment.

Applications De Recherche Scientifique

Quinoline Derivatives in Corrosion Inhibition

Quinoline and its derivatives have been identified as effective anticorrosive materials. Their ability to form stable chelating complexes with surface metallic atoms through coordination bonding makes them valuable in protecting metals against corrosion. This characteristic is particularly beneficial in industrial applications where metal longevity is crucial (Verma, Quraishi, & Ebenso, 2020).

Biomedical Research

Quinoline and quinazoline alkaloids, notable for their significant biological properties, have been the focus of extensive biomedical research. These compounds exhibit a wide spectrum of biological activities, including antitumoral, antifungal, antibacterial, and anti-inflammatory effects. The exploration of these compounds in drug discovery highlights their potential as therapeutic agents in various disease treatments (Shang et al., 2018).

Optoelectronic Applications

Research on functionalized quinazolines and pyrimidines has shown promising applications in the field of optoelectronics. These compounds, when incorporated into π-extended conjugated systems, demonstrate valuable properties for the creation of novel optoelectronic materials. Their applications range from electronic devices to luminescent elements and photoelectric conversion elements, indicating their potential in advancing technology in this area (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Molecular Design and Device Applications

The synthesis and molecular design of Hexaazatriphenylene (HAT) derivatives, including quinoxaline analogs, underscore their importance in organic materials and nanoscience. These compounds are used in a variety of applications, such as n-type semiconductors, sensors, and energy storage, showcasing their versatility and critical role in the development of new materials and devices (Segura, Juárez, Ramos, & Seoane, 2015).

Propriétés

IUPAC Name |

4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-15(2)7-9-17-10-8-16(3,4)13-12(18)6-5-11(15)14(13)17/h5-6,18H,7-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFKOHMQYNQBAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN2CCC(C3=C(C=CC1=C32)O)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357975 |

Source

|

| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115704-83-1 |

Source

|

| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is tetramethyljulolidine primarily used for in current research?

A1: Tetramethyljulolidine, also known as 1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol, is frequently employed as a building block in the synthesis of organic compounds with interesting electronic and optical properties. Specifically, it's a valuable precursor for creating red-emitting materials used in organic light-emitting diodes (OLEDs). [, ]

Q2: Can you provide details on the structure and spectroscopic characteristics of tetramethyljulolidine?

A2: Tetramethyljulolidine (C16H23N) has a molecular weight of 229.36 g/mol. [, , ] Its structure incorporates a julolidine core with four methyl groups, contributing to its electron-donating properties. While specific spectroscopic data isn't extensively provided in the provided research, its derivatives are commonly characterized using techniques like 1H NMR and elemental analysis. [, ]

Q3: How does the structure of tetramethyljulolidine influence its applications in material science?

A3: The four methyl groups on the julolidine core in tetramethyljulolidine make it a strong electron donor. This property is crucial for its use in developing donor-acceptor systems with desirable optoelectronic properties. [, ] For example, it's used to build D-π-A (donor-π-bridge-acceptor) compounds where the tetramethyljulolidine acts as the electron donor, influencing the compound's light absorption and emission characteristics. []

Q4: Are there any studies on how modifying the structure of tetramethyljulolidine affects its properties?

A4: While direct modifications to the tetramethyljulolidine core aren't extensively discussed in the provided research, one study explores the impact of incorporating a benzo[b]furan ring into a chromophore containing tetramethyljulolidine. [] This modification resulted in a smaller energy gap and enhanced non-linear optical properties, highlighting how structural changes can significantly impact the material's functionality.

Q5: Are there any known challenges or limitations associated with using tetramethyljulolidine in materials?

A5: One study mentions that while the amide group in julolidine derivatives successfully directs ortho-metalation, this effect is not observed in the tetramethyljulolidine system. [] This suggests that the presence of the four methyl groups might hinder certain reactions or modifications, potentially impacting its versatility in specific synthetic routes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)

![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)